![molecular formula C10H20O2 B11914006 trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol](/img/structure/B11914006.png)
trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol
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Overview
Description
trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol: is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a hydroxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol typically involves the reaction of cyclohexanone with isopropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Chiral Ligands in Asymmetric Synthesis
- Potential Use in Drug Development
Agrochemical Applications
- Insect Repellent Properties
- Plant Growth Regulators
Material Science Applications
- Polymerization Monomers
- Sustainable Chemical Processes
Case Studies
Mechanism of Action
The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol include other cyclohexanol derivatives with different substituents. Examples include 2-(2-Hydroxyethyl)-5-methylcyclohexanol and 2-(2-Hydroxypropyl)-5-methylcyclohexanol.
Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.
Biological Activity
Trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol, also known as (2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its cyclohexanol structure with a hydroxyl group and an isopropyl moiety. Its chemical formula is C10H20O2, and it possesses a chiral center, leading to stereoisomeric forms that may exhibit differing biological activities.
Antimicrobial Properties
Research indicates that derivatives of cyclohexanol compounds can exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure of cyclohexanol derivatives can enhance their efficacy against various bacterial strains:
- Gram-positive bacteria : Compounds similar to this compound have demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus . The presence of specific functional groups has been linked to increased potency against these pathogens .
- Gram-negative bacteria : The compound's effectiveness against Pseudomonas aeruginosa has also been noted, although the structural modifications significantly influence the degree of activity observed .
The structure-activity relationship (SAR) studies suggest that the presence of the hydroxyl group and the specific stereochemistry are crucial for antimicrobial efficacy. For example, replacing certain substituents or altering stereochemistry can lead to loss or enhancement of activity against specific bacterial strains .
Case Studies
A notable study explored the synthesis and biological evaluation of various derivatives of isopulegol-based compounds, including this compound. The findings indicated that certain derivatives exhibited potent antibacterial properties at low concentrations (10 µM), highlighting the potential for developing new antimicrobial agents from this class of compounds .
The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or specific enzymatic pathways. For instance, some studies suggest that similar compounds disrupt membrane integrity or inhibit essential metabolic pathways in bacteria, leading to cell death .
Summary of Findings
Biological Activity | Details |
---|---|
Antimicrobial Effects | Effective against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) |
Structure-Activity Relationship | Hydroxyl group and stereochemistry critical for activity; modifications can enhance or diminish efficacy |
Mechanism | Potential disruption of cell membrane integrity or inhibition of metabolic pathways |
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
InChI Key |
LMXFTMYMHGYJEI-CFCGPWAMSA-N |
Isomeric SMILES |
CC1CC[C@H]([C@@H](C1)O)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Origin of Product |
United States |
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